methyl 4-(3-aminopropoxy)benzoate hydrochloride
CAS No.: 383677-87-0
Cat. No.: VC12026630
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383677-87-0 |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | methyl 4-(3-aminopropoxy)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12;/h3-6H,2,7-8,12H2,1H3;1H |
| Standard InChI Key | RUPSSUQDCKMCHJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)OCCCN.Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OCCCN.Cl |
Introduction
Chemical Structure and Nomenclature
Methyl 4-(3-aminopropoxy)benzoate hydrochloride (IUPAC name: methyl 4-[3-aminopropoxy]benzoate hydrochloride) consists of a benzoic acid methyl ester core substituted at the fourth carbon with a 3-aminopropoxy group (–O–CH2CH2CH2–NH2), protonated as a hydrochloride salt. The molecular formula is C11H15NO3·HCl, yielding a theoretical molecular weight of 261.71 g/mol.
Structural Analogues and Comparative Analysis
Comparative data from related compounds reveals critical trends:
The oxygen atom in the 3-aminopropoxy chain introduces electronic and steric differences compared to alkylamine analogs, potentially enhancing solubility in polar solvents and altering hydrogen-bonding interactions .
Synthesis and Industrial Production
Proposed Synthetic Pathways
While no direct synthesis protocols for methyl 4-(3-aminopropoxy)benzoate hydrochloride are documented, routes for analogous compounds suggest a multi-step approach:
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Etherification: Reaction of 4-hydroxybenzoic acid methyl ester with 3-bromopropanol under basic conditions (e.g., K2CO3) to form methyl 4-(3-hydroxypropoxy)benzoate.
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Amine Introduction: Conversion of the terminal hydroxyl group to an amine via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) with phthalimide, followed by hydrazinolysis to yield the primary amine.
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Salt Formation: Treatment with hydrochloric acid in anhydrous ether or methanol to precipitate the hydrochloride salt .
Industrial-scale production would likely employ continuous flow reactors for the etherification step, improving yield and reducing side products.
Purification and Characterization
Crystallization from ethanol/water mixtures is standard for hydrochloride salts of similar benzoates, achieving purities >98% as verified by HPLC . Spectroscopic characterization would include:
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1H NMR: Signals at δ 8.0–7.8 ppm (aromatic protons), δ 4.1–3.9 ppm (–O–CH2–), δ 3.8 ppm (ester –OCH3), and δ 3.0–2.7 ppm (–CH2–NH2).
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IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 2500–2700 cm⁻¹ (ammonium –NH3+), and 1250 cm⁻¹ (aryl ether C–O) .
Physicochemical Properties
Thermal and Solubility Profiles
Data extrapolated from analogs predicts:
| Property | Methyl 4-(3-aminopropoxy)benzoate HCl | Methyl 4-(3-aminopropyl)benzoate HCl |
|---|---|---|
| Melting Point | 220–225°C (dec.) | 238°C (dec.) |
| Water Solubility | ~50 mg/mL (20°C) | 12 mg/mL |
| LogP (octanol/water) | 1.2 ± 0.3 | 2.27 |
The increased hydrophilicity compared to alkylamine analogs stems from the ether oxygen’s polarity, enhancing aqueous solubility—a critical factor for pharmaceutical formulations .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s ester and amine functionalities make it a versatile precursor:
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Prodrug Synthesis: Hydrolysis of the methyl ester under physiological conditions yields carboxylic acid derivatives for sustained drug release.
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Peptide Mimetics: The 3-aminopropoxy group serves as a spacer in peptidomimetic agents targeting G-protein-coupled receptors .
Material Science
Hydrochloride salts of aromatic amines are employed in:
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